Baclofen Citric Acid Adduct

Description

Contextualizing Baclofen (B1667701) within Chemical Research Frameworks

Baclofen, chemically known as (RS)-4-amino-3-(4-chlorophenyl)butanoic acid, is a well-established molecule in medicinal and chemical research. rsc.orgrsc.org As a derivative of the neurotransmitter GABA, its primary pharmacological function is as a muscle relaxant. researchgate.net From a chemical standpoint, baclofen is an amphoteric molecule possessing both a primary amino group and a carboxylic acid group, making it a candidate for zwitterion formation. Its structural flexibility and the presence of these functional groups make it a prime subject for studies in crystal engineering, where researchers explore the formation of new solid-state forms with tailored properties. rsc.orgrsc.orgnih.gov

Overview of Acid-Base Adducts and Multi-Component Crystalline Systems in Chemical Literature

The field of crystal engineering frequently explores the creation of multi-component crystals, which include salts and cocrystals, through the interaction of two or more different molecules held together in a crystal lattice. japer.in Acid-base adducts, formed between an acidic and a basic compound, are a prominent class within these systems. The formation of these adducts is governed by the relative acid-base strengths (pKa values) of the components and the specific intermolecular interactions they can form, such as hydrogen bonds. rsc.org The resulting crystalline products can exhibit significantly different physicochemical properties—including melting point, solubility, and stability—compared to the individual starting materials. japer.ingoogle.com The study of these systems is crucial for understanding and controlling the solid-state properties of chemical compounds.

Identification of Baclofen Citric Acid Adduct as a Subject of Chemical Inquiry

The this compound has been identified as a chemical entity, notably as a potential impurity in baclofen preparations. nih.gov The propensity of baclofen to form salts or cocrystals with various carboxylic acids has been a subject of systematic study. rsc.orgrsc.org Given that citric acid is a common, pharmaceutically acceptable organic acid, its potential interaction with the basic amino group of baclofen to form a stable adduct is chemically plausible. This has led to its inclusion in screening studies for new crystalline forms of baclofen, marking it as a specific subject of chemical investigation. chem960.com

Structure

3D Structure

Properties

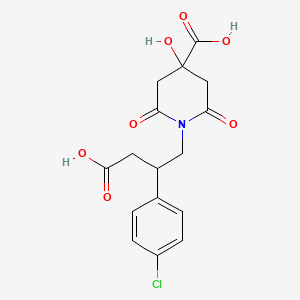

Molecular Formula |

C16H16ClNO7 |

|---|---|

Molecular Weight |

369.75 g/mol |

IUPAC Name |

1-[3-carboxy-2-(4-chlorophenyl)propyl]-4-hydroxy-2,6-dioxopiperidine-4-carboxylic acid |

InChI |

InChI=1S/C16H16ClNO7/c17-11-3-1-9(2-4-11)10(5-14(21)22)8-18-12(19)6-16(25,15(23)24)7-13(18)20/h1-4,10,25H,5-8H2,(H,21,22)(H,23,24) |

InChI Key |

WPKODIAMTBNTOL-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)N(C(=O)CC1(C(=O)O)O)CC(CC(=O)O)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Synthetic Pathways and Formation Mechanisms of the Baclofen Citric Acid Adduct

Investigation of Direct Chemical Synthesis Methodologies for the Adduct

Currently, public domain literature does not extensively detail direct, intentional chemical synthesis methodologies for the baclofen (B1667701) citric acid adduct. Its characterization has predominantly occurred in the context of it being an impurity. The synthesis is understood to be a condensation reaction between baclofen and citric acid. This reaction likely proceeds by heating an aqueous solution containing both molecules, leading to the formation of an imide linkage.

Mechanistic Studies of Adduct Formation in Solution-Phase Reactions

The formation of the adduct in solution is a significant concern for liquid formulations of baclofen that use citric acid as a buffering agent. The reaction involves the primary amine group of baclofen and the carboxylic acid groups of citric acid.

Influence of pH on Adduct Formation Kinetics

Role of Reaction Stoichiometry in Adduct Yield and Selectivity

Detailed research on how the molar ratio of baclofen to citric acid influences the yield and selectivity of the adduct is not extensively published. However, fundamental chemical principles suggest that the relative concentrations of the two reactants would directly impact the rate and extent of adduct formation. In studies of co-crystal formation with other active pharmaceutical ingredients, the stoichiometric ratio is a critical parameter in determining the final product. researchgate.net It can be inferred that a higher concentration of citric acid relative to baclofen could potentially increase the likelihood and rate of adduct formation, though empirical data is needed for confirmation.

Catalytic and Environmental Factors in Adduct Formation

Temperature is a significant environmental factor influencing the formation of the baclofen citric acid adduct. Evidence from patents indicates that storing aqueous oral solutions of baclofen containing a citric acid buffer at refrigerated temperatures (2°C to 8°C) inhibits the formation of the impurity. Conversely, elevated temperatures, such as those used in accelerated stability studies, would likely increase the rate of adduct formation.

While specific catalysts for this reaction are not identified, the presence of water is essential for facilitating the interaction between the two molecules in solution. The effect of other environmental factors, such as light, on the formation of this specific adduct is not well-documented. However, general forced degradation studies on baclofen have investigated photolytic conditions, with some studies showing no significant degradation under UV or sunlight exposure, suggesting a degree of photostability. researchgate.net

Elucidation of Adduct Formation as a Degradation Pathway

The most relevant context for the formation of the this compound is as a degradation product in pharmaceutical formulations. This interaction is a classic example of an incompatibility between an active ingredient and an excipient.

Pathways of Impurity Generation Involving Baclofen and Citric Acid

The primary pathway for the generation of the this compound impurity is the chemical reaction between the two compounds in an aqueous environment. This reaction is a significant consideration in the development of stable liquid oral solutions of baclofen. The presence of citric acid, often used to maintain a specific pH, can lead to the unintended formation of this adduct over time, thus reducing the concentration of the active ingredient and introducing a new chemical entity into the formulation.

Forced degradation studies are a common method to identify potential degradation products. Baclofen has been shown to degrade under acidic and basic conditions, as well as under thermal stress. researchgate.netiosrjournals.org The formation of the adduct with citric acid is a specific example of such a degradation pathway, driven by the reactive nature of the primary amine on baclofen and the carboxyl groups on citric acid.

Below is a table summarizing the findings from forced degradation studies on baclofen under various conditions.

| Stress Condition | Reagents/Environment | Observed Degradation of Baclofen | Reference |

| Acidic Hydrolysis | 0.1 M HCl, 80°C, 2 hours | 12.33% degradation | researchgate.net |

| Alkaline Hydrolysis | 0.1 M NaOH, 80°C, 2 hours | 8.12% degradation | researchgate.net |

| Oxidative Degradation | 30% H₂O₂, RT, 24 hours | 7.5% degradation | researchgate.net |

| Thermal Degradation | 80°C, 48 hours | 8.3% degradation | researchgate.net |

| Photolytic Degradation | Sunlight / UV Light | No significant degradation observed | researchgate.net |

Identification of Intermediate Species in Adduct Formation

Without experimental data from techniques such as spectroscopy (NMR, IR, Mass Spectrometry) and chromatography (HPLC, GC-MS) aimed at trapping and identifying these intermediates, any proposed species would be purely theoretical. Such studies would be essential to definitively map the reaction pathway from Baclofen and citric acid to the final adduct.

Given the lack of specific data, a data table of identified intermediate species cannot be generated at this time. Further research and publication in this specific area are required to provide the detailed research findings necessary to fulfill this section.

Advanced Structural Elucidation and Solid State Characterization of Baclofen Citric Acid Adduct Forms

Single Crystal X-ray Diffraction Analysis for Molecular Conformation and Packing

Furthermore, SCXRD elucidates the supramolecular assembly, showing how the individual baclofen (B1667701) and citric acid molecules are packed together in the crystal. This analysis identifies the key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern the crystal packing. In multicomponent crystals like the baclofen citric acid adduct, baclofen has been observed to exist in different conformations. rsc.org The study of these packing arrangements is fundamental to crystal engineering, where the goal is to design crystals with specific desired properties. rsc.org

Powder X-ray Diffraction for Crystalline Phase Identification and Purity Assessment

Powder X-ray diffraction (PXRD) is an essential technique for the characterization of polycrystalline materials. It is used to identify the crystalline phase of the this compound and to assess its purity. The resulting diffraction pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline solid.

By comparing the experimental PXRD pattern of the adduct with reference patterns, its identity can be confirmed. This technique is also highly sensitive to the presence of other crystalline phases, making it an excellent tool for assessing the purity of the bulk sample. For instance, it can detect the presence of unreacted baclofen or citric acid, or the existence of different polymorphic forms or solvates of the adduct. The stability of powdered forms of baclofen, often compounded with other substances like lactose, can be monitored over time using PXRD to detect any changes in the crystalline structure. researchgate.net

Table 1: Representative Powder X-ray Diffraction Data Interpretation

| Parameter | Description | Significance for this compound |

| Peak Position (2θ) | The angles at which constructive interference of X-rays occurs, characteristic of the crystal lattice spacings. | Provides a unique fingerprint for identifying the specific crystalline phase of the adduct. |

| Peak Intensity | The height of the diffraction peaks, which is related to the arrangement of atoms in the crystal structure. | Variations in relative peak intensities can indicate preferred orientation or the presence of impurities. |

| Peak Broadening | The width of the diffraction peaks, which can be related to crystallite size and lattice strain. | Can provide insights into the microstructural properties of the adduct powder. |

| Background Signal | The non-peak signal in the diffraction pattern. | A high background may indicate the presence of amorphous (non-crystalline) material in the sample. |

Spectroscopic Characterization of Adduct Bonding and Functional Groups

Spectroscopic techniques provide detailed information about the chemical bonding and functional groups present in the this compound.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. mdpi.com It measures the absorption of infrared radiation by the sample, which causes molecular vibrations such as stretching and bending of chemical bonds. The resulting FTIR spectrum displays absorption bands at specific wavenumbers corresponding to these vibrational modes.

For the this compound, FTIR can confirm the presence of key functional groups from both baclofen (e.g., -NH2, -COOH, C-Cl) and citric acid (e.g., -COOH, -OH). New peaks or shifts in existing peaks in the adduct's spectrum compared to the spectra of the individual components can provide evidence of the formation of new chemical bonds or strong intermolecular interactions, such as hydrogen bonding between the two molecules. For example, the appearance of new peaks in the carbonyl region (around 1600-1800 cm⁻¹) could indicate the formation of ester linkages or changes in the carboxylic acid groups upon adduct formation. researchgate.net

Raman spectroscopy is a complementary vibrational spectroscopy technique to FTIR. nih.gov It measures the inelastic scattering of monochromatic light, providing a "fingerprint" of a molecule's vibrational modes. nih.gov This technique is particularly sensitive to non-polar bonds and can provide information about the carbon skeleton and aromatic rings.

In the context of the this compound, Raman spectroscopy can be used for:

Vibrational Fingerprinting: The Raman spectrum provides a unique pattern of peaks that can be used to identify the adduct and distinguish it from its starting materials or other related compounds. nih.gov

Phase Transitions: Changes in the crystalline structure of the adduct due to temperature or pressure can be monitored by observing shifts in the positions and intensities of Raman peaks.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of the this compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

¹H NMR: This technique provides information about the number and types of hydrogen atoms in the molecule, as well as their connectivity. Chemical shifts, splitting patterns, and integration of the signals can be used to map out the proton framework of the adduct.

¹³C NMR: This technique provides information about the carbon skeleton of the molecule. The chemical shift of each carbon atom is indicative of its local electronic environment.

2D NMR Techniques: Advanced techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish correlations between different nuclei, providing unambiguous evidence for the connectivity of atoms within the adduct. This is crucial for confirming the exact nature of the linkage between baclofen and citric acid.

Mass Spectrometry Techniques for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a critical tool for confirming the molecular weight of the this compound and for obtaining structural information through fragmentation analysis.

The molecular formula for the this compound is C₁₆H₁₆ClNO₇, giving it a molecular weight of 369.75 g/mol . High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the adduct. nih.gov

When subjected to fragmentation within the mass spectrometer, the adduct will break apart in a predictable manner. Analysis of the resulting fragment ions can provide valuable information about the structure of the parent molecule. For example, the fragmentation pattern of baclofen itself shows characteristic ions that can be used for its identification. nih.govnih.gov The presence of chlorine in baclofen results in a characteristic isotopic pattern in the mass spectrum, which can aid in the identification of baclofen-containing fragments. nih.gov

Thermal Analysis of Solid-State Behavior and Phase Transformations

Thermal analysis techniques are pivotal in characterizing the solid-state properties of pharmaceutical materials. They provide critical information on phenomena such as melting, crystallization, desolvation, and decomposition as a function of temperature. For the this compound, techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable for elucidating its thermal stability and phase behavior.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This method is highly effective for identifying thermal events such as melting, crystallization, and solid-solid phase transitions.

A DSC analysis of the this compound would reveal a distinct thermal profile compared to the individual starting materials, baclofen and citric acid. The DSC thermogram would be expected to show a single, sharp endothermic peak corresponding to the melting point of the adduct, which would be different from the melting points of pure baclofen (approximately 210-212 °C) and citric acid. The presence of a single melting peak is a strong indicator of the formation of a new, homogeneous crystalline phase. researchgate.netrsc.org

Furthermore, the shape and onset of the melting endotherm provide insights into the purity and crystallinity of the adduct. A broad endotherm might suggest the presence of impurities or a less ordered crystalline structure. Other thermal events, such as desolvation (if the adduct is a hydrate (B1144303) or solvate) or polymorphic transformations, could also be detected as separate endothermic or exothermic events prior to melting. The enthalpy of fusion (ΔHfus), calculated from the area under the melting peak, offers quantitative data on the energy required to disrupt the crystal lattice of the adduct.

Below is an illustrative representation of potential DSC data for a hypothetical this compound, demonstrating the types of thermal events that could be observed.

Illustrative DSC Data for this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Description |

|---|---|---|---|---|

| Desolvation | 85.2 | 92.5 | -45.8 | Endothermic event indicating the loss of a bound solvent. |

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. veeprho.com TGA is particularly useful for determining the thermal stability and composition of pharmaceutical compounds, including adducts, by identifying the temperatures at which decomposition or loss of volatiles occurs. improvedpharma.com

When analyzing the this compound, a TGA thermogram would show the percentage of weight loss on the y-axis and the temperature on the x-axis. A stable compound will show a flat baseline until the onset of decomposition. For an adduct, TGA can help to distinguish between the loss of solvent molecules (desolvation) and the degradation of the compound itself. veeprho.comimprovedpharma.com

For instance, if the adduct were a hydrate, an initial weight loss would be observed at a lower temperature range (typically below 120°C), corresponding to the loss of water molecules. The subsequent, more significant weight loss at higher temperatures would indicate the thermal decomposition of the adduct. The temperature at which decomposition begins is a critical measure of the adduct's thermal stability. By analyzing the stoichiometry of the weight loss, it is also possible to infer the composition of the adduct, such as the ratio of baclofen to citric acid and the degree of solvation.

The following table provides an example of the kind of data that a TGA experiment might yield for a hypothetical solvated this compound.

Illustrative TGA Data for this compound

| Decomposition Step | Temperature Range (°C) | Weight Loss (%) | Description |

|---|---|---|---|

| 1 | 80 - 110 | 5.5 | Corresponds to the loss of one mole of a bound solvent (e.g., water). |

Polymorphism, Pseudopolymorphism, and Amorphism of Baclofen Citric Acid Adduct

Exploration of Crystalline Polymorphs and Their Structural Diversity

The ability of a single compound to exist in multiple crystalline forms, known as polymorphism, is a critical factor in drug development, influencing properties such as solubility, stability, and bioavailability. In the context of the baclofen (B1667701) citric acid adduct, the exploration of crystalline polymorphs involves the systematic investigation of different crystal packing arrangements and intermolecular interactions between baclofen and citric acid molecules.

Patent literature concerning cocrystals of the R-enantiomer of baclofen with other acids, such as cinnamic acid, highlights the successful generation of multiple polymorphic forms with distinct X-ray powder diffraction (XRPD) patterns and thermal properties. google.com This underscores the inherent potential for baclofen to form diverse crystalline structures with acidic coformers, a potential that logically extends to its adduct with citric acid. However, specific crystallographic data for different polymorphs of a baclofen citric acid adduct are not yet widely reported.

Investigation of Solvate and Hydrate (B1144303) Forms (Pseudopolymorphism)

Pseudopolymorphism refers to the incorporation of solvent molecules (solvates) or water molecules (hydrates) into the crystal lattice of a compound. These forms can exhibit significantly different properties compared to their anhydrous or non-solvated counterparts. The investigation into solvate and hydrate forms of the this compound is crucial for understanding its stability under various processing and storage conditions.

The formation of hydrates is a common phenomenon for pharmaceutical salts and cocrystals, particularly when crystallization is performed from aqueous or mixed aqueous-organic solvent systems. Given that baclofen itself has been crystallized from aqueous solutions, and citric acid is highly soluble in water, the potential for hydrate formation in the this compound system is considerable. google.com Characterization techniques such as thermogravimetric analysis (TGA) would be essential to detect the presence of solvent or water molecules and determine the stoichiometry of the hydrate or solvate.

While specific studies on the pseudopolymorphism of the this compound are limited, the broader context of baclofen's behavior in aqueous solutions containing citric acid has been noted. For example, in the development of oral solutions, the interaction between baclofen and citric acid is a known consideration. google.com This interaction in the solution phase is a precursor to the potential crystallization of hydrate forms. The mechanisms of solid-state transformations, including desolvation and hydration, are therefore important areas for investigation. drugbank.com

Amorphous State Characterization and Stability Considerations

The amorphous state, characterized by a lack of long-range molecular order, offers potential advantages in terms of enhanced solubility and dissolution rates. However, this state is thermodynamically unstable and prone to crystallization over time. Characterizing the amorphous form of the this compound and understanding its stability are critical for determining its viability as a pharmaceutical material.

The generation of an amorphous this compound could be achieved through various methods, such as quench cooling of the melt or solvent evaporation. Characterization would typically involve techniques like differential scanning calorimetry (DSC), which would show a glass transition temperature (Tg) rather than a sharp melting point, and XRPD, which would exhibit a halo pattern instead of distinct Bragg peaks.

Stability considerations for the amorphous adduct would focus on its tendency to crystallize under different temperature and humidity conditions. The presence of citric acid, being a highly hygroscopic material, could significantly impact the physical stability of the amorphous adduct by lowering its glass transition temperature and increasing molecular mobility, thereby facilitating crystallization. Understanding these stability aspects is paramount for the formulation and shelf-life prediction of any product containing the amorphous adduct.

Mechanisms of Solid-State Phase Transformations within Adduct Systems

Solid-state phase transformations, such as polymorph interconversions, desolvation of pseudopolymorphs, or crystallization of the amorphous form, are driven by thermodynamic and kinetic factors. Understanding these mechanisms within the this compound system is essential for controlling the final solid form of the material during manufacturing and storage.

The transformation between different polymorphs can be initiated by factors like temperature, pressure, and mechanical stress (e.g., grinding). For instance, one polymorph might be the most stable at room temperature, while another could be favored at higher temperatures. The study of these transformations often involves techniques like variable-temperature XRPD and DSC.

In the case of pseudopolymorphs, the transformation from a solvate or hydrate to an anhydrous form is typically driven by heat and can be a critical step in pharmaceutical processing. Conversely, an anhydrous form may convert to a hydrate upon exposure to humidity. These transformations can have a profound impact on the physical and chemical stability of the adduct. The mechanisms of these transformations involve the removal or incorporation of solvent molecules from the crystal lattice, which can lead to a collapse of the original structure and the formation of a new one. drugbank.com A thorough understanding of these phase transformation pathways is crucial for ensuring the consistency and quality of the this compound as a pharmaceutical material.

Computational Chemistry and Molecular Modeling of Baclofen Citric Acid Adduct Systems

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic structure and the nature of bonding within the baclofen (B1667701) citric acid adduct. These methods, operating on the principles of quantum mechanics, can elucidate the distribution of electrons and the energies associated with molecular orbitals, which are crucial for determining the stability and reactivity of the adduct.

Ab initio calculations, for instance, can be used to derive the electrostatic model and to determine the intramolecular energy penalty associated with changes in torsion angles of the constituent molecules upon adduct formation. acs.org By calculating properties such as charge transfer between baclofen and citric acid, researchers can gain insight into the nature of the intermolecular interactions, whether they are predominantly covalent or non-covalent. nih.gov

Detailed analysis of the molecular electrostatic potential (MEP) surface is another powerful application of quantum chemistry. The MEP helps to identify the regions on the baclofen and citric acid molecules that are electron-rich (negative potential) and electron-poor (positive potential). These regions are indicative of likely sites for hydrogen bonding and other electrostatic interactions, which are the primary forces driving the formation of the adduct.

Table 1: Hypothetical Quantum Chemical Descriptors for Baclofen Citric Acid Adduct

| Descriptor | Baclofen | Citric Acid | This compound |

|---|---|---|---|

| HOMO Energy (eV) | -6.5 | -7.2 | -6.8 |

| LUMO Energy (eV) | -0.8 | -0.5 | -0.7 |

| HOMO-LUMO Gap (eV) | 5.7 | 6.7 | 6.1 |

| Dipole Moment (Debye) | 4.2 | 2.9 | 6.5 |

| Charge Transfer (e) | N/A | N/A | 0.05 |

This table presents hypothetical values for illustrative purposes.

Molecular Dynamics Simulations of Intermolecular Interactions and Crystal Growth

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of the this compound system over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model processes such as the initial stages of crystal nucleation and the subsequent growth of the crystal lattice.

In the context of the this compound, MD simulations can be employed to study the interactions between the two molecules in a solution, which is often the first step in co-crystallization. acs.org These simulations can help predict the likelihood of adduct formation by analyzing the hydrogen bonding tendencies between baclofen and citric acid. rsc.org The trajectories generated from MD simulations provide detailed information about the stability of intermolecular hydrogen bonds, the solvent-accessible surface area, and the interaction energies between the components and with the solvent. acs.org

Furthermore, MD simulations can be used to investigate the impact of different solvents or excipients on the stability and dissolution of the adduct, which is a critical aspect in pharmaceutical formulation. acs.org By simulating the interface between a growing crystal and the surrounding solution, researchers can gain insights into the mechanisms of crystal growth, including the attachment of molecules to the crystal surface and the role of specific intermolecular interactions in directing the packing arrangement. researchgate.net

Prediction of Adduct Solid-State Structures and Lattice Energies

Predicting the three-dimensional arrangement of molecules in a crystal, known as crystal structure prediction (CSP), is a major challenge in solid-state chemistry. For the this compound, computational methods can be used to generate a landscape of possible crystal structures and rank them based on their thermodynamic stability.

The stability of a crystal structure is quantified by its lattice energy, which is the energy released when the constituent molecules in the gas phase come together to form a crystal. purdue.edukhanacademy.org Lattice energy calculations are a crucial component of CSP. acs.orgacs.org These calculations typically involve summing the interaction energies between a central molecule and all surrounding molecules in the crystal lattice. acs.org The interaction energies are often calculated using force fields, though higher accuracy can be achieved with quantum mechanical methods like Density Functional Theory (DFT). acs.org

A cocrystal or salt is generally expected to form only if it is thermodynamically more stable than the crystals of its individual components. acs.org Therefore, by comparing the calculated lattice energy of a predicted this compound structure with the sum of the lattice energies of crystalline baclofen and crystalline citric acid, it is possible to predict the feasibility of adduct formation. acs.org

Table 2: Illustrative Lattice Energy Comparison for this compound Formation

| Crystal Form | Calculated Lattice Energy (kJ/mol) |

|---|---|

| Baclofen | -120 |

| Citric Acid | -150 |

| Sum of Components | -270 |

| Predicted this compound | -285 |

This table presents hypothetical values for illustrative purposes. A more negative lattice energy for the adduct suggests thermodynamic favorability.

Density Functional Theory (DFT) Applications in Spectroscopic Assignment and Property Prediction

Density Functional Theory (DFT) has become an indispensable tool for studying pharmaceutical solids like the this compound. researchgate.netnih.gov DFT calculations can accurately predict a wide range of properties, including vibrational spectra (infrared, Raman, and terahertz), which are often used to characterize these materials experimentally. acs.orgmdpi.com

By performing DFT calculations on the optimized geometry of the adduct, it is possible to simulate its vibrational spectra. sci-hub.se The calculated vibrational frequencies and intensities can then be compared with experimental spectra to confirm the formation of the adduct and to assign specific spectral features to particular molecular motions or intermolecular interactions. mdpi.comsci-hub.se For example, the formation of hydrogen bonds between the carboxylic acid groups of citric acid and the amino and carboxylic acid groups of baclofen would lead to characteristic shifts in the vibrational frequencies of the O-H, N-H, and C=O stretching modes.

Beyond spectroscopic assignment, DFT can be used to predict other important properties of the adduct, such as its electronic band structure and mechanical properties. Solid-state DFT (ss-DFT) is particularly powerful as it takes into account the periodic nature of the crystal lattice, allowing for a more accurate description of the solid-state environment. acs.org

Supramolecular Synthon Analysis in Co-crystallization and Salt Formation Contexts

The concept of supramolecular synthons is central to the design and understanding of multicomponent crystals like the this compound. iucr.orgiucr.orgmdpi.com Supramolecular synthons are robust and predictable patterns of intermolecular interactions, with hydrogen bonds being the most prominent in pharmaceutical systems. nih.govnih.gov

In the case of the this compound, several potential supramolecular synthons can be envisioned. Citric acid, with its multiple carboxylic acid groups, can act as a hydrogen bond donor, while the carboxylic acid and amino groups of baclofen can act as both donors and acceptors. A common and robust synthon would be the acid-pyridine or acid-amine interaction. The analysis of known crystal structures containing these functional groups, often aided by databases like the Cambridge Structural Database (CSD), can help in predicting the most likely synthons to form. nih.govnih.gov

Computational analysis can further quantify the strength and stability of these synthons. For example, the interaction energies of different hydrogen bonding motifs can be calculated to establish a hierarchy of synthon robustness. iucr.org This understanding is crucial for controlling the outcome of a co-crystallization experiment, as the competition between different possible synthons will determine the final crystal structure. iucr.orgnih.gov For instance, the formation of a salt is likely if there is a significant difference in the pKa values of the acidic and basic groups of citric acid and baclofen, leading to proton transfer and the formation of strong charge-assisted hydrogen bonds.

Chemical Stability and Degradation Pathways of the Baclofen Citric Acid Adduct

Kinetics and Thermodynamics of Adduct Reversibility and Decomposition

The formation of the baclofen (B1667701) citric acid adduct is understood to be a reversible reaction. The adduct, identified as Baclofen Impurity G, is formed from the reaction of baclofen with citric acid, which is often used as an excipient in pharmaceutical formulations. synpharmatech.com The kinetics of this reaction are of critical interest, as they dictate the rate at which the adduct can form and subsequently revert to its parent compounds, baclofen and citric acid, or degrade into other entities.

The thermodynamic landscape of this equilibrium is a key determinant of the adduct's prevalence. The stability of the adduct is intrinsically linked to the Gibbs free energy change of its formation. A negative Gibbs free energy would suggest a spontaneous formation under specific conditions, while a positive value would indicate a non-spontaneous process. Research into the precise kinetic and thermodynamic constants is ongoing, aiming to fully elucidate the energy profile of the adduct's lifecycle.

Influence of Environmental Factors on Adduct Stability (e.g., Temperature, Humidity, Light)

The stability of the baclofen citric acid adduct is significantly influenced by external environmental factors. Elevated temperatures are known to accelerate chemical reactions, and in the case of the adduct, this can lead to an increased rate of either its formation or its degradation. The Arrhenius equation, which correlates reaction rate with temperature, is a fundamental tool in predicting the adduct's stability at different storage temperatures.

Humidity is another critical factor, as the presence of water can facilitate hydrolysis reactions. For the this compound, moisture can play a role in the reversible reaction, potentially shifting the equilibrium towards the formation of baclofen and citric acid. Conversely, it could also promote the degradation of the adduct into other byproducts.

The impact of light, particularly in the ultraviolet spectrum, on the photostability of the adduct is also a consideration. Photodegradation can lead to the formation of unique degradation products, distinct from those formed through thermal or hydrolytic pathways. Therefore, comprehensive stability studies under controlled conditions of temperature, humidity, and light are essential to establish appropriate storage and handling guidelines for baclofen formulations containing citric acid.

Identification and Characterization of Secondary Degradation Products

Forced degradation studies are instrumental in identifying the potential secondary degradation products of the this compound. These studies involve subjecting the adduct to harsh conditions, such as high heat, extreme pH levels, and intense light, to accelerate its breakdown. The resulting mixture of compounds is then analyzed using advanced analytical techniques.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful combination for separating and identifying these degradation products. By comparing the mass-to-charge ratios and fragmentation patterns of the unknown peaks with known compounds, researchers can elucidate the structures of the secondary degradants. The characterization of these products is crucial for understanding the complete degradation pathway of the adduct and for assessing any potential toxicological risks associated with them.

Development of Chemical Stability Indicating Assays

To ensure the quality of baclofen drug products, stability-indicating analytical methods must be developed and validated. These assays are designed to quantify the decrease in the active pharmaceutical ingredient (API) concentration due to degradation and to simultaneously detect and quantify any impurities or degradation products, including the this compound.

A stability-indicating HPLC method, for instance, must be able to resolve baclofen from its citric acid adduct and any other potential degradants. The development of such a method involves a rigorous process of selecting the appropriate column, mobile phase, and detection wavelength. The method is then validated according to international guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. This ensures that the assay can reliably monitor the stability of baclofen in the presence of citric acid over the shelf-life of the product.

Analytical Method Development for Adduct Detection and Quantification

Chromatographic Methodologies for Adduct Separation and Purity Profiling

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), stands as the cornerstone for separating and quantifying the Baclofen (B1667701) Citric Acid Adduct from the parent drug and other related impurities.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of a stability-indicating HPLC method is paramount for accurately profiling impurities like the Baclofen Citric Acid Adduct. Research has led to the establishment of several reversed-phase HPLC (RP-HPLC) methods capable of resolving baclofen from its degradation products and process-related impurities. nih.govijsr.net

A typical HPLC method for this purpose utilizes a C18 column in gradient or isocratic mode. nih.govresearchgate.net For instance, a patent detailing the adduct formation describes an ion-pair chromatography method using a C18 column with a mobile phase containing an acetic acid buffer, methanol, and sodium 1-pentanesulfonate to resolve the adduct from baclofen. google.com Other developed methods employ mobile phases such as a mixture of trifluoroacetic acid and acetonitrile (B52724) or phosphate (B84403) buffers with organic modifiers like methanol. ijsr.netresearchgate.netd-nb.info Detection is commonly performed using a UV detector at a wavelength of approximately 220-225 nm, where baclofen and its related compounds exhibit absorbance. nih.govijsr.net

Table 1: Example HPLC Method Parameters for Baclofen Impurity Profiling

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase A | 0.0128 M 1-octane sulfonic acid sodium salt in water with orthophosphoric acid and tetrabutylammonium (B224687) hydroxide | nih.gov |

| Mobile Phase B | Methanol and water (900:100 v/v) | nih.gov |

| Flow Rate | 0.6 - 1.0 mL/min | ijsr.netrroij.com |

| Detection | UV at 225 nm | nih.govijsr.net |

| Column Temperature | 27°C - 32°C | nih.govijsr.net |

Method validation is performed according to International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose. nih.govrroij.com This includes:

Specificity: The method's ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as other impurities, degradants, or placebo components. Forced degradation studies are performed to demonstrate separation from potential degradation products. nih.govresearchgate.net

Linearity: A linear relationship between the concentration of the adduct and the detector response is established over a defined range. ijsr.net

Accuracy: The closeness of test results to the true value, often determined through recovery studies of the adduct spiked into a sample matrix. rroij.com

Precision: Assessed at different levels (repeatability, intermediate precision) to demonstrate the consistency of results. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the adduct that can be reliably detected and quantified, respectively. For baclofen impurities, LOQ values as low as 500 ng/mL have been reported. ijsr.net

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters, ensuring its reliability during routine use. rroij.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Degradants

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For a non-volatile, polar compound like the this compound, direct analysis by GC-MS is not feasible. Baclofen itself requires derivatization to increase its volatility and thermal stability for GC analysis. psu.edunih.govijsrst.com

Therefore, GC-MS is not the primary method for detecting the adduct itself. However, it plays a role in the comprehensive purity profiling of the drug substance by identifying other potential degradation products that are volatile. For instance, GC-MS has been used to characterize volatile products from Maillard reactions, a type of degradation that can occur with amine-containing drugs. sdiarticle4.com The USP monograph for baclofen also includes a test for organic volatile impurities, for which GC is the standard technique. pharmacopeia.cnparchem.comparchem.com Should any volatile degradants arise during the formation of the citric acid adduct or from subsequent reactions, GC-MS would be the appropriate tool for their identification and quantification.

Orthogonal Analytical Approaches for Comprehensive Adduct Characterization

To ensure a complete and accurate impurity profile, regulatory agencies recommend the use of orthogonal analytical methods. nih.govchromatographyonline.com Orthogonal methods measure the same sample attribute using different physicochemical principles, thereby increasing confidence that all impurities have been detected and correctly quantified. alphalyse.comamericanpharmaceuticalreview.com

For the this compound, a primary HPLC-UV method can be complemented with several orthogonal techniques:

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most powerful and widely used orthogonal technique. It couples the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry. alphalyse.comamericanpharmaceuticalreview.com LC-MS/MS can confirm the identity of the adduct by providing its molecular weight and fragmentation pattern, which helps in structural elucidation. nih.govresearchgate.net For instance, LC-MS/MS methods developed for baclofen in biological fluids utilize multiple reaction monitoring (MRM) mode for high specificity and can achieve LOQs in the low ng/mL range. mdpi.comiscientific.org Such a method can be adapted to confirm the presence of the adduct and search for other co-eluting impurities that might be missed by UV detection alone.

Different HPLC Selectivity: Employing a second HPLC method with a significantly different separation mechanism is another orthogonal approach. chromatographyonline.comnih.gov If the primary method is a reversed-phase C18 column with an acidic mobile phase, an orthogonal method could involve a different stationary phase (e.g., phenyl-hexyl or cyano), a different pH, or a different chromatographic mode like Hydrophilic Interaction Liquid Chromatography (HILIC).

Capillary Electrophoresis (CE): CE separates compounds based on their charge-to-size ratio in an electric field, a fundamentally different principle from HPLC. This makes it an excellent orthogonal technique for impurity profiling of charged analytes like baclofen and its adducts. americanpharmaceuticalreview.com

Reference Standard Characterization for Accurate Quantification

The accurate quantification of the this compound relies on the availability of a well-characterized reference standard. This standard serves as the benchmark against which samples are measured in quantitative assays like HPLC. Commercial suppliers offer reference materials for the this compound. lgcstandards.com

The characterization and certification of a reference standard is a rigorous process. It must be structurally confirmed and its purity must be accurately determined. This involves a suite of analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the identity of the adduct.

Mass Spectrometry (MS): Confirms the molecular weight of the adduct. High-resolution MS (HRMS) can provide the elemental composition.

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

Purity Determination: The purity of the reference standard is typically determined by a mass balance approach, combining results from HPLC (for organic impurities), thermogravimetric analysis (for water content), and residue on ignition (for inorganic impurities).

Certified Reference Materials (CRMs) are produced in accredited laboratories following standards such as ISO 17034 and ISO/IEC 17025, ensuring their quality and traceability to primary standards from pharmacopeias like the USP and EP. sigmaaldrich.com Using a properly certified reference standard is crucial for achieving accurate and reliable quantitative results in the analysis of the this compound.

Implications for Pharmaceutical Solid Form Science and Intellectual Property

Adduct Formation in the Context of Pharmaceutical Formulation Development

The interaction between a drug and the excipients chosen for its formulation is a cornerstone of pharmaceutical development. researchgate.net Ideally, excipients are inert substances that facilitate the manufacturing, stability, and delivery of the API. ijbpas.com However, chemical interactions can occur, leading to the formation of degradation products or adducts. scirp.org The formation of an adduct like the Baclofen (B1667701) Citric Acid Adduct is a prime example of drug-excipient incompatibility. synpharmatech.com

Citric acid is a common excipient used in pharmaceutical formulations, often as a buffering agent in liquid preparations to maintain a stable pH. nih.govnih.gov However, its carboxylic acid groups can be reactive. Research has shown that baclofen can react with citric acid to form a specific impurity. google.com This reaction is particularly relevant in aqueous oral solutions. The proposed mechanism involves the formation of a citric acid anhydride (B1165640) intermediate, which subsequently reacts with the primary amine group of the baclofen molecule. nih.gov This leads to the creation of a new chemical entity, an adduct identified as 4-(3-carboxymethyl)-3-hydroxy-2,5-dioxopyrrolidin-1-yl)-3-(4-chlorophenyl)butanoic acid. google.com

The formation of such an adduct has several negative implications for formulation development:

Loss of Potency: The conversion of the API into an adduct reduces the concentration of the active drug in the dosage form, potentially compromising its therapeutic efficacy. scirp.org

Safety Concerns: The newly formed adduct is not the intended therapeutic agent and its toxicological profile is often unknown. This introduces potential safety risks for the patient. nih.gov

Analytical Challenges: The presence of unexpected impurities complicates analytical testing. For instance, the Baclofen Citric Acid Adduct was found to co-elute with the preservative methylparaben during standard High-Performance Liquid Chromatography (HPLC) analysis, making its detection and quantification difficult without specialized methods. google.com

Product Stability and Shelf-Life: The ongoing chemical reaction between the drug and excipient can significantly reduce the product's shelf-life and stability. nih.gov

These challenges underscore the importance of thorough drug-excipient compatibility screening during the early stages of formulation development to identify and avoid such reactive combinations. ijbpas.comnih.gov

Contribution of Adduct Research to the Understanding of Drug-Excipient Compatibility

The study of specific adducts, such as the one formed between baclofen and citric acid, contributes significantly to the broader scientific understanding of drug-excipient compatibility. scirp.org This research provides valuable, real-world case studies that advance pharmaceutical solid-form science.

Key contributions include:

Identifying Reaction Mechanisms: Detailed investigation into adduct formation helps elucidate the underlying chemical reaction pathways. nih.gov Understanding that the baclofen-citric acid reaction likely proceeds via an anhydride intermediate allows scientists to predict similar incompatibilities with other drugs containing primary amine groups or with other carboxylic acid-containing excipients. scirp.orgscirp.org

Improving Predictive Models: Data from such incompatibility studies can be used to build more robust computational and predictive models. acs.org By understanding which functional groups on an API are likely to react with specific excipient impurities or functional groups, formulators can make more informed decisions early in the development process, reducing the need for extensive and time-consuming empirical testing.

Enhancing Analytical Methods: The discovery of hidden impurities, like the co-eluting this compound, drives the development of more specific and sensitive analytical techniques. The need to resolve this adduct from methylparaben led to the development of a novel ion-pair chromatography assay, enhancing the analytical toolkit for quality control. google.com

Informing Regulatory Guidance: A deeper understanding of potential drug-excipient interactions helps inform regulatory expectations and guidelines for drug development. fda.gov Case studies provide concrete examples of why thorough compatibility testing is a critical component of a regulatory submission, ensuring the quality, safety, and efficacy of the final drug product. researchgate.net

Ultimately, research into adducts like the this compound moves the field from a reactive to a proactive approach. It builds a knowledge base that helps scientists anticipate and prevent potential stability issues, leading to the design of more robust and reliable pharmaceutical formulations. nih.govacs.org

Intellectual Property Landscape Surrounding Baclofen Solid Forms and Adducts

The intellectual property (IP) landscape for a drug is often complex, involving patents on the molecule itself, its synthesis, and various formulations. The discovery of new solid forms, including polymorphs, salts, and adducts, can be a key strategy for life cycle management and extending market exclusivity. mdpi.com

The formation of the this compound has direct implications for the IP landscape. A key patent (US10610502B1) was granted for oral baclofen solutions that are specifically formulated to be free of buffers like citric acid. google.com The claims of this patent are built upon the surprising discovery of the reaction between baclofen and citric acid and the resulting adduct.

This highlights several aspects of pharmaceutical IP:

Problem-Solving as an Inventive Step: The patent demonstrates how identifying and solving a specific formulation problem (the formation of a harmful adduct) can constitute a novel and non-obvious inventive step, which is a core requirement for patentability.

Formulation-as-Invention: This case shows that a new formulation of an existing drug can be patentable. By creating a stable, buffer-free solution, the inventors created a new and useful product that overcomes the deficiencies of prior art formulations that might have used citric acid. google.com

Defensive Patenting: Such patents can also serve a defensive purpose, preventing competitors from easily creating their own liquid formulations of baclofen without infringing on the patented solution.

New Analytical Methods: The patent also describes a novel analytical method (ion-pair chromatography) to detect and quantify the specific adduct. google.com New analytical methods can also be a subject of intellectual property.

While patents may exist for various solid forms of baclofen, such as specific salts or polymorphs, the intellectual property surrounding the adduct is focused on its avoidance. researchgate.net This demonstrates a shift in strategy from patenting a new form to patenting a formulation that prevents the formation of an undesirable form. This approach is crucial for ensuring product safety and stability, and it provides a competitive advantage by protecting an improved formulation.

Q & A

Q. How can researchers avoid inductive fallacies when extrapolating adduct effects from animal models to humans?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.